An In-depth Technical Guide to the Synthesis and Properties of 3,4-Diethoxyaniline Hydrochloride
An In-depth Technical Guide to the Synthesis and Properties of 3,4-Diethoxyaniline Hydrochloride
This guide provides a comprehensive technical overview of 3,4-diethoxyaniline hydrochloride, a key intermediate in the pharmaceutical and chemical industries. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, applications, and safety considerations. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of 3,4-Diethoxyaniline Hydrochloride
3,4-Diethoxyaniline hydrochloride (CAS No: 4956-84-7) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a benzene ring functionalized with two ethoxy groups and an amino group, makes it a valuable precursor for the synthesis of more complex molecules. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[1]
The primary utility of this compound lies in its role as a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1] Notably, it is a key starting material in the synthesis of Diethofencarb, a widely used fungicide. Furthermore, its chemical properties lend themselves to the creation of azo dyes and other specialty chemicals.
This guide will elucidate the synthetic pathway to 3,4-diethoxyaniline hydrochloride, detail its essential properties, and discuss its primary applications and safety profile, providing a holistic understanding for the practicing scientist.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,4-diethoxyaniline hydrochloride is paramount for its effective use in research and development. These properties dictate its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 4956-84-7 | [1] |
| Molecular Formula | C₁₀H₁₅NO₂ · HCl | [1] |
| Molecular Weight | 217.69 g/mol | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not definitively available for the hydrochloride salt in the provided search results. The free base (3,4-diethoxyaniline) has a melting point of approximately 45-48 °C. | General knowledge |
| Solubility | Soluble in water and alcohols. The solubility of aniline hydrochlorides generally increases with temperature and is influenced by the alcohol concentration in aqueous solutions.[2][3] | [2][3] |
| pKa | The pKa of the anilinium ion is a critical parameter for understanding its reactivity and behavior in solution. While not explicitly found for the diethoxy derivative, it is expected to be in the typical range for substituted anilinium ions. | General knowledge |
Synthesis of 3,4-Diethoxyaniline Hydrochloride
The synthesis of 3,4-diethoxyaniline hydrochloride is a multi-step process that typically begins with catechol (1,2-dihydroxybenzene). The overall synthetic workflow can be visualized as follows:
Caption: Synthetic pathway for 3,4-Diethoxyaniline Hydrochloride.
Step 1: Williamson Ether Synthesis of 1,2-Diethoxybenzene
The initial step involves the di-O-alkylation of catechol using an ethylating agent. The Williamson ether synthesis is the classic and most effective method for this transformation.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the phenolic hydroxyl groups of catechol, forming the more nucleophilic phenoxide ions.
-
Ethylating Agent: Ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄) are common and effective ethylating agents.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction.
Experimental Protocol:
-
To a stirred solution of catechol (1 mole) in 250 mL of DMF, add potassium carbonate (2.2 moles).
-
Slowly add ethyl iodide (2.2 moles) to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 1 L of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1,2-diethoxybenzene, which can be purified by vacuum distillation.
Step 2: Nitration of 1,2-Diethoxybenzene
The subsequent step is the electrophilic aromatic substitution of 1,2-diethoxybenzene to introduce a nitro group. The ethoxy groups are ortho-, para-directing, leading to a mixture of nitrated products. The desired 1-nitro-3,4-diethoxybenzene is a major product.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0-10 °C) to prevent over-nitration and side reactions.
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1,2-diethoxybenzene (1 mole) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding 1.1 moles of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 1,2-diethoxybenzene over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-10 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
The solid nitro product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain crude 1-nitro-3,4-diethoxybenzene. Recrystallization from ethanol can be performed for further purification.
Step 3: Reduction of 1-Nitro-3,4-diethoxybenzene
The nitro group of 1-nitro-3,4-diethoxybenzene is then reduced to an amino group to yield 3,4-diethoxyaniline.
Causality of Experimental Choices:
-
Reducing Agent: Several methods can be employed for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are also effective.
-
Solvent: For catalytic hydrogenation, a solvent like ethanol or ethyl acetate is suitable. For metal-acid reductions, the reaction is typically carried out in an acidic aqueous medium.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 1-nitro-3,4-diethoxybenzene (1 mole) in 500 mL of ethanol in a hydrogenation vessel.
-
Add 5% palladium on carbon (1-2 mol% of Pd) to the solution.
-
Pressurize the vessel with hydrogen gas (3-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude 3,4-diethoxyaniline as an oil or low-melting solid.
Step 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free base, 3,4-diethoxyaniline, into its more stable hydrochloride salt.
Experimental Protocol:
-
Dissolve the crude 3,4-diethoxyaniline in a suitable organic solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid or pass dry hydrogen chloride gas through the solution with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3,4-diethoxyaniline hydrochloride.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 3,4-diethoxyaniline hydrochloride.
| Spectroscopic Data | Expected Features |
| ¹H NMR | - Triplets and quartets corresponding to the two ethoxy groups. - Signals in the aromatic region corresponding to the protons on the benzene ring. - A broad singlet for the -NH₃⁺ protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the methyl and methylene carbons of the ethoxy groups. - Signals for the aromatic carbons, with those attached to the oxygen and nitrogen atoms shifted downfield. |
| IR Spectroscopy | - N-H stretching vibrations for the ammonium group. - C-O stretching for the ether linkages. - Aromatic C-H and C=C stretching bands. |
Applications in Synthesis
As a versatile intermediate, 3,4-diethoxyaniline hydrochloride is a precursor to several important compounds.
Caption: Key applications of 3,4-Diethoxyaniline Hydrochloride.
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Agrochemicals: The most prominent application is in the synthesis of the fungicide Diethofencarb . This involves the reaction of 3,4-diethoxyaniline with an appropriate chloroformate.
-
Dyes: The primary amino group can be diazotized and then coupled with various aromatic compounds to produce a range of azo dyes .
-
Pharmaceuticals: It serves as a building block for the synthesis of various other active pharmaceutical ingredients (APIs), where the substituted aniline moiety is a key pharmacophore.
Safety and Toxicological Profile
As with all chemical reagents, proper handling and safety precautions are essential when working with 3,4-diethoxyaniline hydrochloride.
-
General Hazards: Substituted anilines, as a class, can be toxic.[4] Common toxic effects include hemolysis (damage to red blood cells).[4]
-
Routes of Exposure: Can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
In case of exposure, seek immediate medical attention.
Conclusion
3,4-Diethoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. This guide has provided a detailed overview of its synthesis, from readily available starting materials, and a summary of its key properties and applications. The provided experimental protocols, grounded in established chemical principles, offer a solid foundation for its laboratory-scale preparation. As with any chemical synthesis, adherence to strict safety protocols is imperative. The information contained within this document is intended to empower researchers and scientists with the knowledge required to effectively and safely utilize this important compound in their research and development endeavors.
References
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PubChem. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
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Cheméo. (n.d.). Aniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Diethoxyaniline. Retrieved from [Link]
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